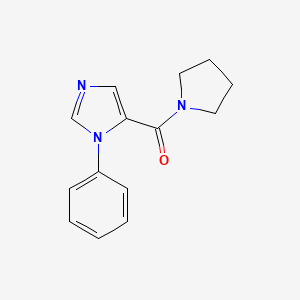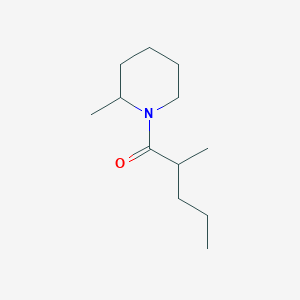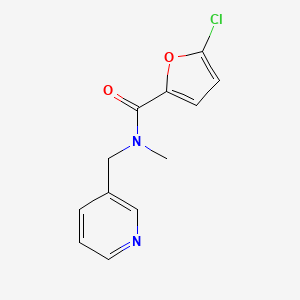
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one, also known as DIPI, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicine and biochemistry.
作用機序
The mechanism of action of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one involves the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the activity of certain tyrosine kinases, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been shown to have a number of biochemical and physiological effects. For example, it has been found to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been shown to increase the activity of certain antioxidant enzymes, which help to protect cells from oxidative damage. In addition, 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been found to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may have potential as an anti-cancer agent.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one in lab experiments is its relatively low toxicity compared to other compounds with similar properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. One area of interest is the development of new antibiotics and antiviral drugs based on the anti-bacterial and anti-viral properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one. Another potential application of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one is in the development of new anti-inflammatory drugs, as it has been shown to inhibit the activity of COX-2. Finally, further research is needed to explore the potential anti-cancer properties of 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one and its potential as a cancer treatment.
合成法
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-phenylacetonitrile with ethyl acetoacetate, followed by cyclization and reduction reactions. The final product is obtained through the reaction of the intermediate compound with imidazole and formaldehyde.
科学的研究の応用
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has been extensively studied for its potential applications in various fields such as medicine and biochemistry. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. 1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one has also been found to inhibit the growth of certain bacteria and viruses, making it a potential candidate for the development of new antibiotics and antiviral drugs.
特性
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c19-15(6-8-17-10-7-16-12-17)18-9-5-13-3-1-2-4-14(13)11-18/h1-4,7,10,12H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDICQFQGVMUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-imidazol-1-ylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(4-Aminophenyl)-1-adamantyl]methanol](/img/structure/B7500474.png)







![2-(4-hydroxypiperidin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B7500541.png)



